molecular formula C7H9IN2O B12373120 1-Methylnicotinamide-d4 (iodide)

1-Methylnicotinamide-d4 (iodide)

Cat. No.: B12373120
M. Wt: 268.09 g/mol
InChI Key: IWEIZMCTGMHCRE-QZFMBAIXSA-N
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Description

1-Methylnicotinamide-d4 (iodide) is a deuterated labeled compound of 1-Methylnicotinamide. It is a stable isotope-labeled compound where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process due to its stable heavy isotopes of hydrogen, carbon, and other elements .

Preparation Methods

The synthesis of 1-Methylnicotinamide-d4 (iodide) involves the incorporation of deuterium into the 1-Methylnicotinamide molecule. The synthetic route typically includes the methylation of nicotinamide using deuterated methyl iodide. The reaction conditions involve the use of a suitable solvent and a base to facilitate the methylation process. Industrial production methods may involve large-scale synthesis using automated systems to ensure the consistent incorporation of deuterium .

Chemical Reactions Analysis

1-Methylnicotinamide-d4 (iodide) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

1-Methylnicotinamide-d4 (iodide) has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the pathways of nicotinamide metabolism.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of 1-Methylnicotinamide-d4 (iodide) involves its role as a tracer in various biochemical pathways. It is metabolized in the liver by the enzyme nicotinamide N-methyltransferase, which catalyzes the methylation of nicotinamide. This process involves the transfer of a methyl group from S-adenosyl methionine to nicotinamide, resulting in the formation of 1-Methylnicotinamide. The deuterium labeling allows for the precise tracking of this compound in metabolic studies .

Comparison with Similar Compounds

1-Methylnicotinamide-d4 (iodide) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in research studies. Similar compounds include:

Properties

Molecular Formula

C7H9IN2O

Molecular Weight

268.09 g/mol

IUPAC Name

2,4,5,6-tetradeuterio-1-methylpyridin-1-ium-3-carboxamide;iodide

InChI

InChI=1S/C7H8N2O.HI/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i2D,3D,4D,5D;

InChI Key

IWEIZMCTGMHCRE-QZFMBAIXSA-N

Isomeric SMILES

[2H]C1=C(C(=C([N+](=C1[2H])C)[2H])C(=O)N)[2H].[I-]

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)N.[I-]

Origin of Product

United States

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